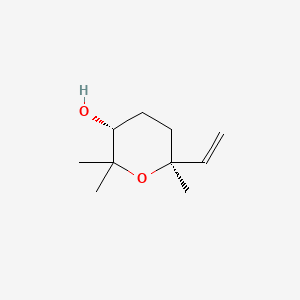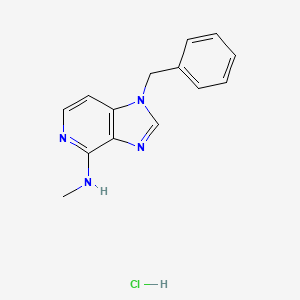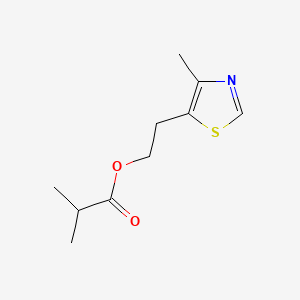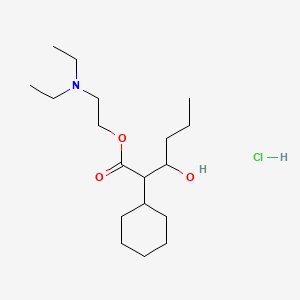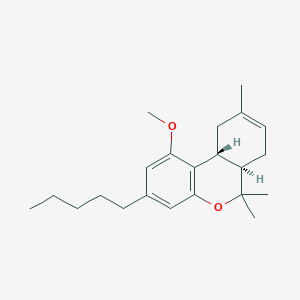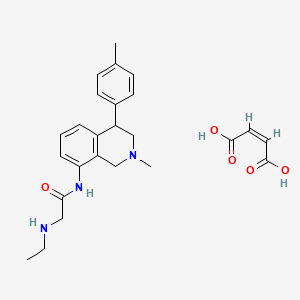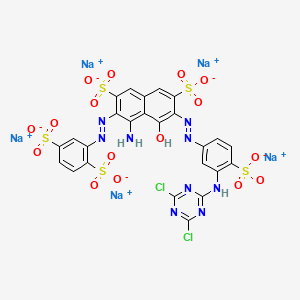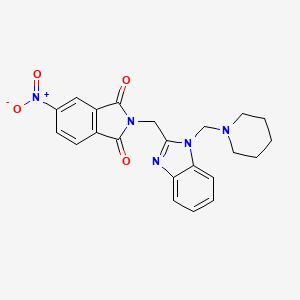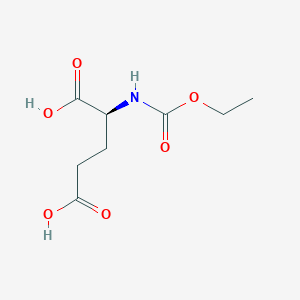
N-Carbethoxy-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carbethoxy-L-glutamic acid is a derivative of L-glutamic acid, an important amino acid involved in various metabolic processes. This compound is characterized by the presence of a carbethoxy group attached to the nitrogen atom of the glutamic acid molecule. It is used in various scientific research applications due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Carbethoxy-L-glutamic acid can be synthesized through several methods. One common approach involves the esterification of L-glutamic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-Carbethoxy-L-glutamic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form L-glutamic acid and ethanol.
Substitution: The carbethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Substitution: Reagents such as amines or alcohols can be used to replace the carbethoxy group.
Oxidation and Reduction: Strong oxidizing or reducing agents may be required for these reactions.
Major Products Formed
Hydrolysis: L-glutamic acid and ethanol.
Substitution: Various substituted derivatives of L-glutamic acid.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-Carbethoxy-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Carbethoxy-L-glutamic acid involves its interaction with specific enzymes and receptors in biological systems. The carbethoxy group can influence the compound’s binding affinity and reactivity, affecting various metabolic pathways. Molecular targets include enzymes involved in amino acid metabolism and neurotransmitter synthesis.
Comparación Con Compuestos Similares
Similar Compounds
N-Carbamoyl-L-glutamic acid: Another derivative of L-glutamic acid with a carbamoyl group instead of a carbethoxy group.
N-Acetyl-L-glutamic acid: Contains an acetyl group attached to the nitrogen atom.
L-Glutamic acid: The parent compound without any additional functional groups.
Uniqueness
N-Carbethoxy-L-glutamic acid is unique due to the presence of the carbethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other derivatives may not be suitable.
Propiedades
Número CAS |
5700-75-4 |
|---|---|
Fórmula molecular |
C8H13NO6 |
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
(2S)-2-(ethoxycarbonylamino)pentanedioic acid |
InChI |
InChI=1S/C8H13NO6/c1-2-15-8(14)9-5(7(12)13)3-4-6(10)11/h5H,2-4H2,1H3,(H,9,14)(H,10,11)(H,12,13)/t5-/m0/s1 |
Clave InChI |
WQTVQSGHEBLPPP-YFKPBYRVSA-N |
SMILES isomérico |
CCOC(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
CCOC(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


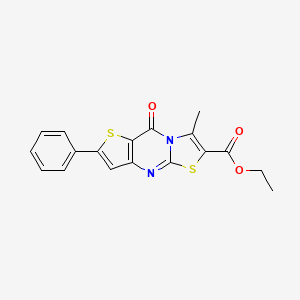
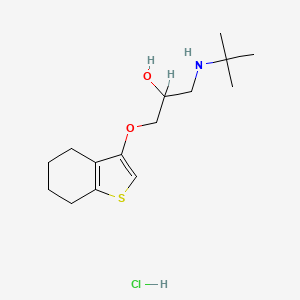
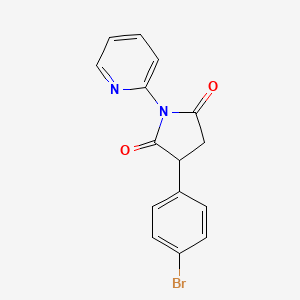
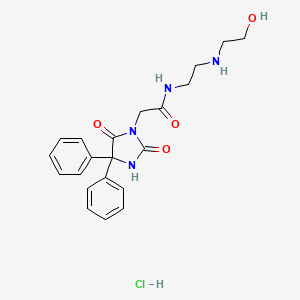
![(Z)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] propanoate](/img/structure/B12755832.png)
